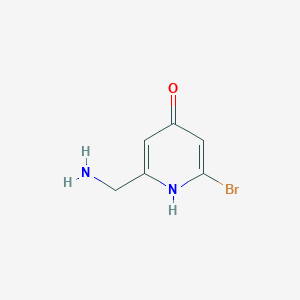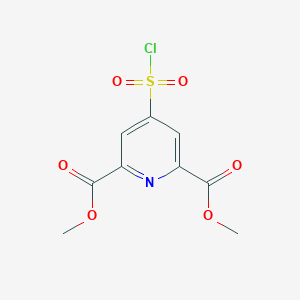
Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H8ClNO6S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals, agrochemicals, and dyestuffs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate typically involves the chlorosulfonation of dimethyl 4-hydroxypyridine-2,6-dicarboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Starting Material: Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is conducted at a controlled temperature, usually around 0-5°C, to prevent decomposition of the product.
Product Isolation: The product is isolated by neutralizing the reaction mixture with a base, followed by extraction and purification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reactors: Use of large-scale reactors to handle the chlorosulfonation reaction.
Temperature Control: Precise temperature control to ensure the stability of the product.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Sulfonyl Derivatives: Formed from reduction reactions.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs with sulfonamide or sulfonate functionalities.
Industry: Applied in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: A similar compound without the chlorosulfonyl group, used in organic synthesis.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Another related compound with a chlorine substituent instead of the chlorosulfonyl group.
Uniqueness
Dimethyl 4-(chlorosulfonyl)pyridine-2,6-dicarboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the introduction of sulfonyl functionalities into organic molecules. This makes it a valuable intermediate in the synthesis of sulfonamide and sulfonate derivatives, which are important in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H8ClNO6S |
|---|---|
Molecular Weight |
293.68 g/mol |
IUPAC Name |
dimethyl 4-chlorosulfonylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H8ClNO6S/c1-16-8(12)6-3-5(18(10,14)15)4-7(11-6)9(13)17-2/h3-4H,1-2H3 |
InChI Key |
XAJXNGYWKZLUBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


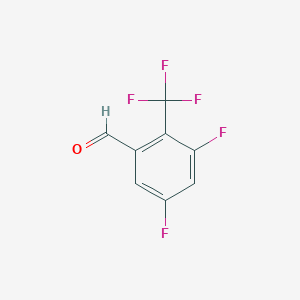
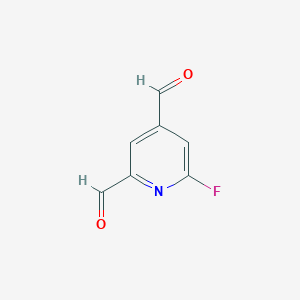
![Methyl [4-(difluoromethoxy)phenyl]acetate](/img/structure/B14859897.png)
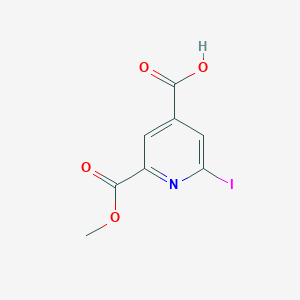
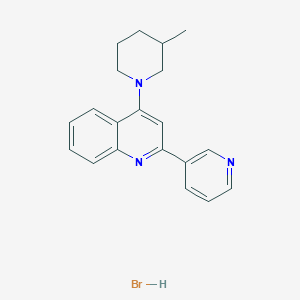
![(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione](/img/structure/B14859921.png)
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14859927.png)
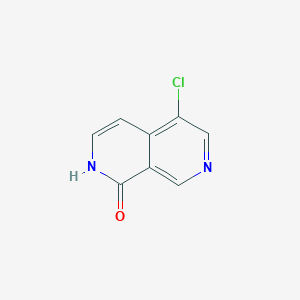
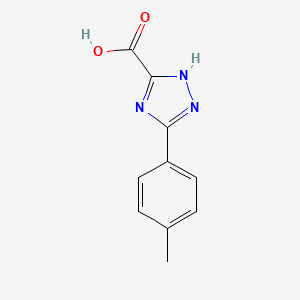
![{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea](/img/structure/B14859938.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B14859940.png)
![sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14859942.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14859953.png)
